molecular formula C13H11NO2 B121257 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde CAS No. 156496-72-9

1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde

Cat. No.: B121257
CAS No.: 156496-72-9
M. Wt: 213.23 g/mol
InChI Key: DGWLINDLXCXUCI-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that features a pyrrole ring substituted with a 3-acetylphenyl group and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde typically involves the condensation of 3-acetylbenzaldehyde with pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or toluene for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

  • 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde
  • 1-(3-Acetylphenyl)-1H-pyrrole-3-carbaldehyde
  • 1-(3-Acetylphenyl)-1H-pyrrole-2-carboxylic acid

Comparison: 1-(3-Acetylphenyl)-1h-pyrrole-2-carboxaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-(4-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, the meta-substitution in this compound may result in different steric and electronic effects, leading to distinct reaction pathways and biological interactions .

Properties

CAS No.

156496-72-9

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-(3-acetylphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-10(16)11-4-2-5-12(8-11)14-7-3-6-13(14)9-15/h2-9H,1H3

InChI Key

DGWLINDLXCXUCI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O

Origin of Product

United States

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